N-methylpiperidine-2-carboxamide hydrochloride

Description

Introduction to N-Methylpiperidine-2-Carboxamide Hydrochloride

Chemical Nomenclature and Systematic Identification

IUPAC Name and Structural Derivation

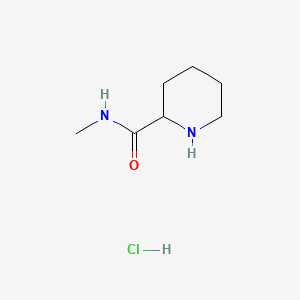

The International Union of Pure and Applied Chemistry systematic name for this compound is N-methylpiperidine-2-carboxamide;hydrochloride, reflecting its fundamental structural components. The name systematically describes the molecule's architecture, beginning with the piperidine ring system as the core heterocyclic framework. The piperidine ring consists of a six-membered saturated ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. The carboxamide functional group is positioned at the 2-position of the piperidine ring, indicating its attachment to the carbon atom adjacent to the nitrogen atom within the ring structure.

The N-methyl designation indicates that a methyl group is attached to the nitrogen atom of the carboxamide group, creating a secondary amide structure. This methylation significantly influences the compound's chemical properties, including its solubility characteristics and reactivity patterns. The structural derivation follows established nomenclature principles for heterocyclic compounds, where the piperidine ring serves as the parent structure and substitutions are numbered according to their positions relative to the nitrogen atom.

The hydrochloride designation indicates that the compound exists as a salt formed between the basic nitrogen atom and hydrochloric acid. This salt formation is crucial for the compound's stability, crystalline properties, and enhanced water solubility compared to the free base form.

Properties

IUPAC Name |

N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYLDMRWNXZMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236263-43-6 | |

| Record name | N-methylpiperidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Picolinic Acid-2,6-Xylidide

The synthesis begins with the hydrogenation of picolinic acid-2,6-xylidide (C₁₄H₁₆N₂O₂) in the presence of hydrochloric acid. This step reduces the pyridine ring to a piperidine structure. Critical parameters include:

-

Catalyst : Palladium-on-carbon (Pd/C) or platinum oxide

-

Solvent : Anhydrous ethanol or methanol

-

Hydrogen Pressure : 10–15 atm

-

Temperature : 50–70°C

-

Reaction Time : 4–6 hours

The intermediate, piperidine-2-carboxylic acid-2,6-xylidide hydrochloride, is obtained in 95% yield with a melting point of 264–265°C.

Reductive Methylation with Formaldehyde

The hydrogenated intermediate undergoes reductive methylation using formaldehyde derivatives. Two primary formaldehyde sources are employed:

Paraformaldehyde

Formalin (35% Aqueous Formaldehyde)

-

Conditions :

Yield Comparison

| Formaldehyde Source | Yield (%) | Melting Point (°C) |

|---|---|---|

| Paraformaldehyde | 90–95 | 262–264 |

| Formalin | 85–90 | 260–262 |

Paraformaldehyde outperforms formalin due to lower water content, minimizing hydrolysis.

One-Pot Synthesis Without Intermediate Isolation

Integrated Hydrogenation-Methylation

This streamlined approach combines hydrogenation and methylation in a single reaction vessel:

-

Catalyst System : Sequential use of Pd/C for hydrogenation and methylation

-

Solvent : Ethanol

-

Hydrogen Pressure : 10 atm

-

Temperature : 60°C (hydrogenation), 80°C (methylation)

Advantages :

-

Eliminates intermediate purification, reducing processing time.

Isolation and Purification

Crystallization from Ethanol

The final product is isolated via ethanol-based crystallization:

-

Base-to-Ethanol Ratio : 1:4 (w/v)

-

Acidification : HCl gas introduced until pH 4.0

-

Cooling : 0–5°C for 12 hours

Crystallization Outcomes

| Parameter | Value |

|---|---|

| Purity | >99% (HPLC) |

| Melting Point | 262–264°C |

| Recovery Yield | 92–95% |

Critical Process Variables

Solvent Selection

Water Content Management

-

Threshold : <2% water in reaction mixture prevents side reactions.

-

Techniques :

Scalability and Industrial Considerations

Chemical Reactions Analysis

N-methylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-methylpiperidine-2-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methylpiperidine-2-carboxamide hydrochloride involves blocking nerve conduction by inhibiting sodium ion channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, resulting in a loss of sensation in the targeted area . The molecular targets include sodium ion channels, and the pathways involved are related to nerve signal transmission.

Comparison with Similar Compounds

N-methylpiperidine-2-carboxamide hydrochloride can be compared with other similar compounds such as:

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Bupivacaine: A longer-acting local anesthetic used in various medical procedures.

Procaine: A local anesthetic with a shorter duration of action compared to this compound.

The uniqueness of this compound lies in its specific chemical structure and its effectiveness as a local anesthetic .

Biological Activity

N-Methylpiperidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C₇H₁₄ClN₃O) features a piperidine ring with a carboxamide functional group. Its molecular weight is approximately 177.66 g/mol. The compound is often utilized in pharmaceutical research for its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, impacting various biochemical pathways.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

- DNA Interaction : There is evidence suggesting that it may interact with DNA, potentially affecting gene expression and cellular proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For example, studies have shown that certain analogs possess activity against both gram-positive and gram-negative bacteria.

| Compound | Microbial Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Derivative A | 15 mm | |

| Derivative B | 20 mm | |

| Derivative C | 18 mm |

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and ovarian cancers.

Case Studies

- Antiviral Activity : A study explored the antiviral effects of N-methylpiperidine derivatives against neurotropic alphaviruses. The results indicated a protective effect on neuronal cells infected with Western equine encephalitis virus (WEEV), enhancing cell viability significantly compared to untreated controls .

- CNS Penetration : Research on structural modifications of related compounds has shown improved central nervous system (CNS) penetration, which is crucial for developing treatments for neurological disorders. Modifications aimed at reducing the recognition by P-glycoprotein have led to increased brain drug levels in animal models .

Q & A

What analytical techniques are critical for confirming the structural integrity of N-methylpiperidine-2-carboxamide hydrochloride, and how should data be interpreted?

Answer:

A multi-technique approach ensures accurate characterization:

- ¹H/¹³C NMR : Confirm proton environments and carbon backbone. For example, the piperidine ring protons typically appear as multiplet signals between δ 1.2–3.5 ppm, while the amide proton resonates near δ 6.5–7.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 191.1 for free base; add 36.46 for HCl salt). Discrepancies >2 ppm require re-evaluation of synthetic intermediates .

- X-ray Diffraction : Resolve stereochemical ambiguities if single crystals form. Compare lattice parameters with analogous piperidine carboxamides (e.g., unit cell volume ~500 ų for similar hydrochlorides) .

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity; typical water loss occurs below 100°C, while decomposition begins at ~220°C .

How should researchers mitigate risks of hygroscopic degradation during storage and handling of this compound?

Answer:

- Storage : Use argon-purged amber vials with silica gel desiccants at -20°C. Monitor moisture content via Karl Fischer titration (<0.1% w/w) .

- Handling : Perform weigh-outs in a glovebox (<5% RH) to prevent clumping. For solutions, use anhydrous solvents (e.g., DMSO-d6 for NMR) .

- Stability Testing : Conduct accelerated aging at 40°C/75% RH for 1 month. Degradation products (e.g., free base or hydrolyzed carboxamide) can be quantified via HPLC (C18 column, 0.1% TFA/ACN gradient) .

What strategies optimize the selective N-methylation of piperidine-2-carboxamide precursors to minimize di-methylation byproducts?

Answer:

- Reagent Selection : Use methyl iodide with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic water/DCM systems. Monitor via TLC (Rf = 0.3 in 10% MeOH/DCM) .

- pH Control : Perform reductive amination with formaldehyde/NaBH3CN at pH 5–6 to favor mono-methylation. Quench excess reductant with acetone .

- Purification : Separate mono-/di-methylated products via flash chromatography (SiO₂, 5–20% MeOH/CHCl3 gradient). Confirm purity by HPLC (retention time shift ~2 min between derivatives) .

How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Answer:

- Standardized Protocols : Prepare saturated solutions using shake-flask method (24 hr equilibration at 25°C). Filter (0.22 μm nylon) and quantify via UV-Vis (λ_max ≈ 260 nm, ε ≈ 150 L/mol·cm) .

- Polymorph Screening : Characterize solid forms by PXRD. For example, Form I (needle crystals) may exhibit 10% higher solubility in ethanol than Form II (prismatic) .

- Ionic Strength Effects : Test solubility in buffered solutions (pH 1–10). Note: Solubility peaks at pH 4–5 due to zwitterionic stabilization .

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling .

- Spill Management : Neutralize acidic residues with sodium bicarbonate (5% w/v solution). Collect waste in labeled containers for incineration .

- First Aid : For eye exposure, irrigate with saline for 15 min. For inhalation, move to fresh air and monitor for respiratory irritation .

How can researchers validate the biological activity of this compound against structurally similar analogs?

Answer:

- Comparative Assays : Test in vitro against piperidine derivatives (e.g., N-ethyl or N-isopropyl analogs) using dose-response curves (IC50 values). Use ANOVA for statistical significance (p < 0.05) .

- Molecular Docking : Compare binding affinities to target proteins (e.g., serotonin receptors). Methyl substitution may enhance hydrophobic interactions by 1–2 kcal/mol .

- Metabolic Stability : Assess hepatic microsome half-life (e.g., human liver microsomes, NADPH cofactor). Methyl groups typically reduce CYP450 oxidation rates by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.